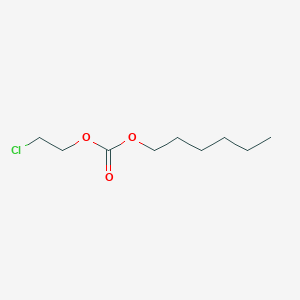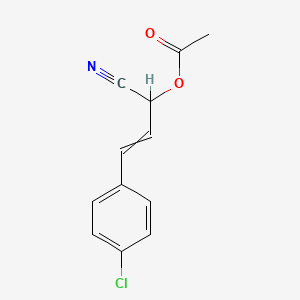
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate is an organic compound that features a chlorinated phenyl group, a cyano group, and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of a base to form the intermediate 3-(4-chlorophenyl)-2-cyanoacrylonitrile. This intermediate is then subjected to acetylation using acetic anhydride and a catalyst such as pyridine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: 3-(4-Chlorophenyl)-1-cyanoprop-2-enoic acid.
Reduction: 3-(4-Chlorophenyl)-1-aminoprop-2-en-1-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The chlorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)-1-cyanoprop-2-en-1-yl acetate: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methylphenyl)-1-cyanoprop-2-en-1-yl acetate: Similar structure but with a methyl group instead of chlorine.
3-(4-Nitrophenyl)-1-cyanoprop-2-en-1-yl acetate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
3-(4-Chlorophenyl)-1-cyanoprop-2-en-1-yl acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
CAS 编号 |
81981-17-1 |
|---|---|
分子式 |
C12H10ClNO2 |
分子量 |
235.66 g/mol |
IUPAC 名称 |
[3-(4-chlorophenyl)-1-cyanoprop-2-enyl] acetate |
InChI |
InChI=1S/C12H10ClNO2/c1-9(15)16-12(8-14)7-4-10-2-5-11(13)6-3-10/h2-7,12H,1H3 |
InChI 键 |
JAHDESHPJWPHSO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC(C=CC1=CC=C(C=C1)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



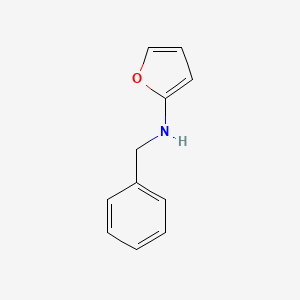
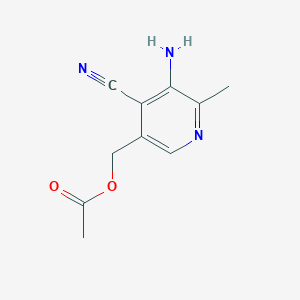
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
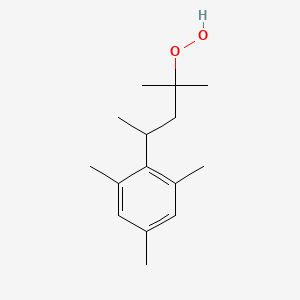
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
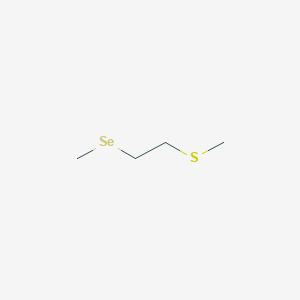
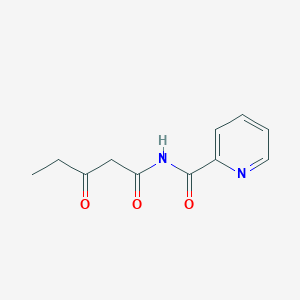
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)
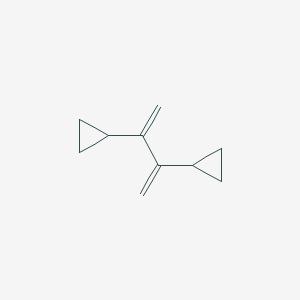
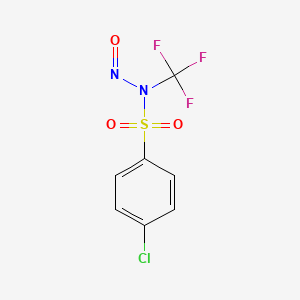
![2,2-Dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14416396.png)
